molecular formula C6H15ClN2O B1520249 2-Amino-2-ethylbutanamide hydrochloride CAS No. 17704-75-5

2-Amino-2-ethylbutanamide hydrochloride

Cat. No.: B1520249
CAS No.: 17704-75-5
M. Wt: 166.65 g/mol
InChI Key: WQGGNBHDARLSSB-UHFFFAOYSA-N
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Description

2-Amino-2-ethylbutanamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O and a molecular weight of 166.65 g/mol. It is a white crystalline powder with a melting point of 224-226°C. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action:

The primary target of 2-Amino-2-ethylbutanamide hydrochloride is the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. These receptors play a crucial role in synaptic transmission and are involved in learning, memory, and neuronal plasticity .

Mode of Action:

Action Environment:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-2-ethylbutanamide hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2-ethylbutanamide with ammonia in the presence of hydrochloric acid. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to remove impurities and ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-ethylbutanamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophiles such as halides or alkyl groups can participate in substitution reactions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted amides or esters.

Scientific Research Applications

2-Amino-2-ethylbutanamide hydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2-Amino-2-ethylbutanamide hydrochloride is similar to other amide compounds, such as 2-chloro-2-ethylbutanamide and ethyl 2-amino-2-methyloctanoate hydrochloride. its unique structure and properties make it distinct in terms of reactivity and applications. The comparison highlights its potential advantages in specific research and industrial contexts.

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Properties

IUPAC Name

2-amino-2-ethylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-3-6(8,4-2)5(7)9;/h3-4,8H2,1-2H3,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGGNBHDARLSSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17704-75-5
Record name Butanamide, 2-amino-2-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17704-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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